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molecular formula C12H16BrNO B7772455 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No. B7772455
M. Wt: 270.17 g/mol
InChI Key: SQBYZLSKEHLGCY-UHFFFAOYSA-N
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Patent
US04237068

Procedure details

To a two-phase system, containing an aqueous sodium hydroxide solution (20 g sodium hydroxide in 200 ml water) and a mixture of 13.5 g 2-ethyl-2-methylaniline and 75 ml toluene (cooled to 8° C.), was added dropwise with stirring 25 g 2-bromopropionyl bromide. After this addition, stirring was continued for 15 min. and the formed crystals were filtered off. (Addition of petroleum ether to the filtrate precipitates more product, which can be added to the first crop). Total yield 22.8 g (84%). After recrystallization from ether-petroleum ether, it melted at 181°-182° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-ethyl-2-methylaniline
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([C:5]1(C)[CH:11]=[CH:10][CH:9]=[CH:8][CH:6]1[NH2:7])[CH3:4].[Br:13][CH:14]([CH3:18])[C:15](Br)=[O:16].[C:19]1(C)C=CC=CC=1>>[Br:13][CH:14]([CH3:18])[C:15]([NH:7][C:6]1[C:8]([CH3:19])=[CH:9][CH:10]=[CH:11][C:5]=1[CH2:3][CH3:4])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
2-ethyl-2-methylaniline
Quantity
13.5 g
Type
reactant
Smiles
C(C)C1(C(N)C=CC=C1)C
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)Br)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After this addition
FILTRATION
Type
FILTRATION
Details
the formed crystals were filtered off
CUSTOM
Type
CUSTOM
Details
(Addition of petroleum ether to the filtrate precipitates more product, which
ADDITION
Type
ADDITION
Details
can be added to the first crop)
CUSTOM
Type
CUSTOM
Details
After recrystallization from ether-petroleum ether, it melted at 181°-182° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC(C(=O)NC1=C(C=CC=C1C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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